methyl 2-[(7-benzylsulfanyl-14,14-dimethyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(7-benzylsulfanyl-14,14-dimethyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[77002,6011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]acetate is a complex organic compound characterized by its unique structure, which includes multiple rings and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(7-benzylsulfanyl-14,14-dimethyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]acetate typically involves multiple steps:
Formation of the Core Structure: The core structure can be synthesized through a series of cyclization reactions involving appropriate precursors. These reactions often require specific catalysts and controlled conditions to ensure the correct formation of the rings.
Introduction of Sulfur Atoms: Sulfur atoms are introduced through thiolation reactions, where sulfur-containing reagents react with the core structure.
Esterification: The final step involves the esterification of the intermediate compound with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds or sulfur atoms, resulting in the formation of reduced derivatives.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce fully saturated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways involving sulfur-containing compounds.
Medicine
The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of new drugs with unique mechanisms of action. Its ability to undergo various chemical reactions makes it a versatile scaffold for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of sulfur atoms and the unique ring structure could allow for specific interactions with biological molecules, influencing pathways related to oxidative stress or sulfur metabolism.
Comparison with Similar Compounds
Similar Compounds
Benzylsulfanyl Derivatives: Compounds with similar benzylsulfanyl groups may share some chemical properties but differ in their overall structure and reactivity.
Tetrazatetracyclo Derivatives: Other compounds with the tetrazatetracyclo core may have different substituents, leading to variations in their chemical behavior and applications.
Uniqueness
What sets methyl 2-[(7-benzylsulfanyl-14,14-dimethyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[77002,6011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]acetate apart is its specific combination of functional groups and ring structures
Properties
Molecular Formula |
C22H22N4O3S3 |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
methyl 2-[(7-benzylsulfanyl-14,14-dimethyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]acetate |
InChI |
InChI=1S/C22H22N4O3S3/c1-22(2)9-14-15(10-29-22)32-19-17(14)18-24-25-21(31-12-16(27)28-3)26(18)20(23-19)30-11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3 |
InChI Key |
NFXRTYBLQKNSPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C4=NN=C(N4C(=N3)SCC5=CC=CC=C5)SCC(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.